2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate
Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives are often used in the development of antidepressants .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary greatly depending on the specific compound. Generally, they contain a piperazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, depending on the specific compound and the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound. These properties can include solubility, melting point, boiling point, and more .Scientific Research Applications
Antidepressant Potential in Rodent Behavioral Models
- Scientific Field : Pharmacology
- Application Summary : The compound 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) was screened in rodent models of depression . The study aimed to explore the antidepressant-like effects of NA-2 .
- Methods and Procedures : The acute and chronic (14 days) treatment of the synthetic compound exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine .
- Results : Chronic NA-2 treatment restored the behavioral deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test .
Antidepressant Potential of Acetohydrazide Derivative
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound 2-(4-methyl piperazin-1-yl) acetohydrazide was synthesized and investigated for its potential as an antidepressant .
- Methods and Procedures : The structure of the synthesized compound was established using IR, 1H NMR, and mass spectrometry. Geometry optimization was performed using DFT at the B3LYP level, employing the basis set 6-31G (d, p) .
- Results : ADMET prediction revealed that the compound possesses the ability to cross the blood-brain barrier and is non-toxic. The compound revealed better energy scores than the standard in molecular docking studies with Human Monoamine Oxidase A .
Olanzapine Solvate
- Scientific Field : Crystallography
- Application Summary : The compound 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN) is used in the treatment of schizophrenia and related psychoses .
- Methods and Procedures : The title solvate, C17H20N4S·2C3H8O, pairs of olanzapine molecules related by a center of inversion stack along the a axis, forming columns, which are packed parallel to each other along the b axis, forming a sheet arrangement .
- Results : The diazepine ring of the olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .
Antidepressant Potential in Rodent Behavioral Models
- Scientific Field : Pharmacology
- Application Summary : The compound 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) was screened in rodent models of depression . The study aimed to explore the antidepressant-like effects of NA-2 .
- Methods and Procedures : The acute and chronic (14 days) treatment of the synthetic compound exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine .
- Results : Chronic NA-2 treatment restored the behavioral deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test .
Antidepressant Potential of Acetohydrazide Derivative
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound 2-(4-methyl piperazin-1-yl) acetohydrazide was synthesized and investigated for its potential as an antidepressant .
- Methods and Procedures : The structure of the synthesized compound was established using IR, 1H NMR, and mass spectrometry. Geometry optimization was performed using DFT at the B3LYP level, employing the basis set 6-31G (d, p) .
- Results : ADMET prediction revealed that the compound possesses the ability to cross the blood-brain barrier and is non-toxic. The compound revealed better energy scores than the standard in molecular docking studies with Human Monoamine Oxidase A .
Safety And Hazards
Future Directions
properties
IUPAC Name |
carbonic acid;2-(4-methylpiperazin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3.CH2O3/c1-9-4-6-10(3-2-8)7-5-9;2-1(3)4/h2-8H2,1H3;(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLITRYKAWVUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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